2-methyl-N-(1-naphthyl)butanamide
Description
2-Methyl-N-(1-naphthyl)butanamide is a branched aliphatic amide featuring a 2-methylbutanoyl chain linked to a 1-naphthylamine moiety.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
2-methyl-N-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C15H17NO/c1-3-11(2)15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3,(H,16,17) |
InChI Key |
XEOMKRLWOJYYGL-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-methyl-N-(1-naphthyl)butanamide with key analogs, highlighting structural variations and functional implications:
Key Research Findings and Analysis
Substituent Effects on Bioactivity
- Aromatic Substituents : The 1-naphthyl group in the target compound is bulkier and more hydrophobic than the phenylethyl groups in analogs. This could enhance binding to hydrophobic pockets in bacterial proteins (e.g., QS systems) but may reduce solubility .
- Positional Isomerism : Comparing 2-methyl-N-(1-naphthyl)butanamide with 3-methyl-N-(2'-phenylethyl)-butanamide (), the methyl group’s position on the butanamide chain may influence steric interactions, altering target affinity or metabolic stability.
Pharmacological Implications
- Amide Chain Length : The butanamide backbone in para-fluorobutyrylfentanyl () is critical for opioid receptor binding. The 2-methyl branch in the target compound could similarly affect pharmacokinetics, though its naphthyl group may limit CNS penetration compared to fluorophenyl analogs .
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